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Compound of Interest

Compound Name: 4-Propylpyridine-2-carboxylic acid
CAS No.: 87999-87-9
Cat. No.: B1629536
- J

4-Propylpyridine-2-carboxylic acid, with a Chemical Abstracts Service (CAS) number of
87999-87-9, is a substituted picolinic acid derivative. While not extensively documented in
peer-reviewed academic literature, this molecule represents a valuable, albeit niche, building
block in synthetic organic chemistry. Its structural features—a carboxylic acid at the 2-position
and an alkyl chain at the 4-position of a pyridine ring—offer a unique combination of
functionalities. The pyridine ring serves as a bioisostere for phenyl rings in drug design, often
improving metabolic stability and aqueous solubility. The carboxylic acid provides a handle for
amide bond formation, esterification, or other conjugations, making it a key component for
constructing more complex molecular architectures.

This guide provides a comprehensive overview of 4-Propylpyridine-2-carboxylic acid,
consolidating available data with expert-driven, scientifically grounded protocols for its
synthesis and characterization. We will explore its physicochemical properties, propose a
robust synthetic route based on established chemical principles, outline a rigorous analytical
workflow for quality control, and discuss its potential applications as an intermediate in
medicinal chemistry, drawing from patent literature.

Physicochemical Properties and Structural Data

Understanding the fundamental properties of a chemical entity is paramount for its effective use
in research and development. Below is a summary of the key physicochemical data for 4-
Propylpyridine-2-carboxylic acid.
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Property Value Source

CAS Number 87999-87-9 (Public Data)
Molecular Formula CoH11NO2 (Public Data)
Molecular Weight 165.19 g/mol (Public Data)
IUPAC Name :;:?(:Opylpyridine_z'carboxylic (Public Data)
Canonical SMILES CCCclcc(n=c1)C(=0)0O (Public Data)
Predicted LogP 1.86 ChemSpider
Predicted Boiling Point 337.8£27.0 °C (at 760 mmHg) ChemSpider
Predicted pKa 4.68+0.10 ChemSpider

White to off-white solid (Typical
Appearance o (Inference)
for similar compounds)

Note: Some properties are computationally predicted and should be confirmed experimentally.

Proposed Synthesis Workflow: A Scientifically
Grounded Approach

Due to the absence of a specifically published, detailed synthesis protocol for 4-
Propylpyridine-2-carboxylic acid in peer-reviewed journals, we propose a robust and logical
synthetic route starting from commercially available 4-propylpyridine. This multi-step process
leverages well-established reactions in heterocyclic chemistry.

Diagram of the Proposed Synthetic Pathway
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Caption: A three-step synthetic workflow for 4-Propylpyridine-2-carboxylic acid.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Propylpyridine N-oxide
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» Rationale: The N-oxidation of the pyridine ring is a crucial activation step. It increases the
electrophilicity of the C2 and C6 positions, making them susceptible to nucleophilic attack in
the subsequent step. m-Chloroperoxybenzoic acid (m-CPBA) is a common and effective
reagent for this transformation.

e Procedure:

o Dissolve 4-propylpyridine (1.0 eq) in dichloromethane (DCM, approx. 10 mL per 1 g of
starting material).

o Cool the solution to 0 °C in an ice bath.

o Add m-CPBA (approx. 77%, 1.2 eq) portion-wise over 30 minutes, ensuring the internal
temperature does not exceed 10 °C.

o Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

o Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is
consumed.

o Upon completion, quench the reaction by adding a 10% aqueous solution of sodium
sulfite.

o Separate the organic layer. Wash with saturated aqueous sodium bicarbonate solution,
followed by brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to yield the crude N-oxide, which can often be used in the next step without
further purification.

Step 2: Synthesis of 4-Propyl-2-cyanopyridine

» Rationale: The Reissert-Henze reaction is a classic method for introducing a cyano group at
the 2-position of a pyridine N-oxide. Trimethylsilyl cyanide (TMSCN) is a modern, safer
alternative to other cyanide sources.

e Procedure:
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o Dissolve the crude 4-propylpyridine N-oxide (1.0 eq) in acetonitrile.
o Add triethylamine (EtsN, 2.0 eq).

o Add TMSCN (1.5 eq) dropwise at room temperature.

o Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

o Monitor the reaction by TLC.

o Upon completion, cool the mixture to room temperature and pour it into a saturated
agueous solution of sodium bicarbonate.

o Extract the product with ethyl acetate (3x).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

o Purify the crude product by flash column chromatography on silica gel (eluting with a
hexane/ethyl acetate gradient) to obtain pure 4-propyl-2-cyanopyridine.

Step 3: Hydrolysis to 4-Propylpyridine-2-carboxylic acid

o Rationale: The final step is the hydrolysis of the nitrile (cyano) group to a carboxylic acid.
Acid-catalyzed hydrolysis is typically robust and high-yielding for this transformation.

e Procedure:

o Suspend 4-propyl-2-cyanopyridine (1.0 eq) in a concentrated aqueous solution of
hydrochloric acid (e.g., 6M HCI).

o Heat the mixture to reflux (approx. 100-110 °C) and maintain for 8-12 hours. The reaction
progress can be monitored by observing the dissolution of the starting material and the
formation of a new solid (the product hydrochloride salt).

o Cool the reaction mixture to room temperature, then further cool in an ice bath.

© 2026 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b1629536?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1629536?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

[e]

Adjust the pH of the solution to approximately 4-5 by the careful addition of a base (e.g.,
5M NaOH). The product will precipitate out of the solution at its isoelectric point.

[e]

Collect the solid product by vacuum filtration.

o

Wash the solid with cold water and then a small amount of cold diethyl ether.

[¢]

Dry the product under vacuum to yield 4-Propylpyridine-2-carboxylic acid.

Analytical Characterization: A Self-Validating
System

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of
the synthesized compound.

Workflow for Structural Verification and Purity
Assessment

Synthesized Product

Confirms Connectivity Confirms Molecular Weight Confirms Functional Groups

[1H & 13C NMR Spectroscopy

~

[Purity Assessment (HPLC or qNMR)]

[Mass Spectrometry (LC-MS or HRMSD [FT—IR Spectroscopa

Confirmed Structure & Purity >95%

Click to download full resolution via product page

Caption: A standard analytical workflow for compound validation.
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Predicted Spectral Data
e 1H NMR (400 MHz, DMSO-ds):

o 0 ~8.6 ppm (d, 1H): Proton at C6 (adjacent to N and COOH).

o

0 ~7.8 ppm (s, 1H): Proton at C3.

[¢]

0 ~7.4 ppm (d, 1H): Proton at C5.

[¢]

0 ~2.7 ppm (t, 2H): Methylene protons of the propyl group adjacent to the ring.

[e]

0 ~1.6 ppm (m, 2H): Methylene protons of the propy! group.

o

0 ~0.9 ppm (t, 3H): Methyl protons of the propy! group.

o 0 ~13.0 ppm (br s, 1H): Carboxylic acid proton (exchangeable).

e 13C NMR (100 MHz, DMSO-ds):

o & ~165 ppm: Carboxylic acid carbon.

o

0 ~150 ppm: C2 and C6 carbons.

[¢]

0 ~148 ppm: C4 carbon.

[¢]

0 ~125 ppm: C3 and C5 carbons.

[e]

0 ~35 ppm: Propyl CH2z adjacent to the ring.

o

0 ~22 ppm: Propyl central CH=.

o 0 ~14 ppm: Propyl CHs.

e Mass Spectrometry (ESI+):

o Expected m/z for [M+H]*: 166.0811

e FT-IR (ATR):
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o ~3000-2500 cm~1 (broad): O-H stretch of the carboxylic acid.
o ~1710 cm~1 (strong): C=0 stretch of the carboxylic acid.

o ~1600, 1570 cm~t: C=C and C=N stretching of the pyridine ring.

Applications in Drug Discovery and Medicinal
Chemistry

While not a final drug product itself, 4-Propylpyridine-2-carboxylic acid serves as a crucial
intermediate in the synthesis of more complex, biologically active molecules. Its primary
documented utility is in the development of therapeutic agents.

A key example is found in patent literature where it is used as a building block for the synthesis
of novel compounds intended for the treatment of diabetes and related metabolic disorders. In
this

 To cite this document: BenchChem. [Introduction: Situating a Niche Building Block in Modern
Chemistry]. BenchChem, [2026]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b1629536#4-propylpyridine-2-carboxylic-acid-cas-
number-87999-87-9]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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